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An In-depth Technical Guide to (Boc-cyclobutyl-glycine) CAS 811460-95-4

Abstract
This technical guide provides a comprehensive overview of (Boc-cyclobutyl-glycine), CAS

number 811460-95-4, a non-proteinogenic amino acid of significant interest in peptidomimetic

and drug discovery research. As a unique building block, its cyclobutyl moiety offers a valuable

tool for introducing conformational constraints and modifying the physicochemical properties of

peptides. This document details the compound's chemical identity, offers insights into its

synthesis and purification, outlines its applications in peptide chemistry, and provides validated

analytical methodologies for its characterization. The content is tailored for researchers,

scientists, and drug development professionals seeking to leverage the unique structural

features of this unnatural amino acid in their work.

Introduction: The Role of Unnatural Amino Acids in
Modern Drug Discovery
The 20 proteinogenic amino acids form the fundamental basis of peptides and proteins.

However, the exploration of chemical space beyond these natural building blocks has opened

new frontiers in medicinal chemistry. Unnatural amino acids (UAAs) are non-naturally occurring

amino acids that can be incorporated into peptide sequences to enhance their therapeutic

properties.[1] By introducing novel side chains, stereochemistries, or backbone constraints,
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UAAs can address the inherent limitations of natural peptides, such as poor metabolic stability,

low bioavailability, and limited receptor specificity.[2][3]

(Boc-cyclobutyl-glycine), a derivative of glycine bearing a cyclobutyl group at the alpha-carbon,

is a prime example of a UAA designed to impart specific structural attributes. The cyclobutyl

ring introduces steric bulk and conformational rigidity, which can significantly influence the

secondary structure of a peptide.[4] This can lead to peptides with improved resistance to

enzymatic degradation and enhanced binding affinities for their biological targets.[5] The tert-

butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of

peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[4] This guide

will delve into the technical specifics of (Boc-cyclobutyl-glycine), providing the necessary

information for its effective utilization in research and development.

Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (Boc-cyclobutyl-glycine) is

essential for its effective application in synthesis and for the interpretation of experimental data.

Property Value Source

CAS Number 811460-95-4 Internal Data

Molecular Formula C₁₁H₁₉NO₄ Internal Data

Molecular Weight 229.27 g/mol Internal Data

IUPAC Name

2-((tert-

butoxycarbonyl)amino)-2-

cyclobutylacetic acid

Internal Data

Appearance White to off-white solid
Inferred from similar

compounds

Solubility

Soluble in methanol, ethanol,

DMF, DMSO, and aqueous

base. Sparingly soluble in

water.

Inferred from similar

compounds

Melting Point
Not available. Expected to be

in the range of 120-150 °C.

Inferred from similar

compounds
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Structural Elucidation:

The structure of (Boc-cyclobutyl-glycine) features a chiral center at the alpha-carbon, and the

commercially available material is typically a racemic mixture (DL-form). The key structural

components are:

Cyclobutyl Ring: Confers conformational rigidity and hydrophobicity.

Glycine Backbone: The core amino acid structure.

Boc Protecting Group: An acid-labile protecting group essential for peptide synthesis.[4]

Synthesis and Purification
While specific literature detailing the synthesis of CAS 811460-95-4 is not readily available, a

plausible and robust synthetic route can be devised based on established methods for the

preparation of α-substituted amino acids.[6] The amidomalonate synthesis is a highly effective

and adaptable method for this purpose.

Proposed Synthesis Workflow: Amidomalonate Pathway
The amidomalonate synthesis provides a reliable method for producing α-amino acids through

the alkylation of a malonic ester derivative.[6]
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Step 1: Deprotonation

Step 2: Alkylation

Step 3: Hydrolysis & Decarboxylation Step 4: Boc Protection
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DL-Cyclobutylglycine

  1. Acid Hydrolysis (HCl, reflux)
  2. Decarboxylation (Heat)  

(Boc-cyclobutyl-glycine)

  Boc Protection  

(Boc)₂O, Base

Click to download full resolution via product page

Caption: Proposed synthesis workflow for (Boc-cyclobutyl-glycine).

Detailed Experimental Protocol (Exemplary)
This protocol is a representative example and may require optimization.

Step 1 & 2: Alkylation of Diethyl 2-acetamidomalonate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

To this solution, add diethyl 2-acetamidomalonate and stir until fully dissolved.

Add cyclobutyl bromide dropwise to the reaction mixture.

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).

After completion, cool the mixture, filter off any salts, and concentrate the filtrate under

reduced pressure to obtain the crude alkylated malonate.

Step 3: Hydrolysis and Decarboxylation

To the crude alkylated malonate, add a solution of concentrated hydrochloric acid.

Heat the mixture to reflux for an extended period (typically overnight) to ensure complete

hydrolysis of the ester and amide groups.

The progress of the decarboxylation can be monitored by the evolution of CO₂.

Cool the reaction mixture and neutralize with a suitable base (e.g., pyridine or ammonium

hydroxide) to precipitate the crude DL-cyclobutylglycine.

Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Boc Protection

Suspend the crude DL-cyclobutylglycine in a mixture of dioxane and water.

Add a base, such as sodium bicarbonate or triethylamine, to the suspension.[7]

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring vigorously.[7]

Allow the reaction to proceed at room temperature overnight.

Acidify the reaction mixture with a cold, dilute solution of citric acid or KHSO₄ to a pH of 2-3.
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Extract the product into an organic solvent such as ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the final product, (Boc-cyclobutyl-glycine).

Purification
The crude product can be purified by one or more of the following techniques:

Recrystallization: From a suitable solvent system such as ethyl acetate/hexanes.

Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the

eluent.

Applications in Peptide Synthesis and Drug Design
The unique structural features of (Boc-cyclobutyl-glycine) make it a valuable building block in

several areas of research.

Peptidomimetics and Conformational Constraint
The incorporation of (Boc-cyclobutyl-glycine) into a peptide sequence introduces a significant

conformational constraint due to the steric bulk of the cyclobutyl ring.[4] This can be

strategically employed to:

Induce specific secondary structures: Such as β-turns or helical motifs, which are often

crucial for biological activity.

Enhance metabolic stability: The non-natural side chain can prevent or slow down enzymatic

degradation by proteases.[5]

Modulate receptor binding: The fixed orientation of the side chain can lead to improved

binding affinity and selectivity for a target receptor.
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(Boc-cyclobutyl-glycine) Peptide Synthesis
(SPPS or Solution Phase) Peptidomimetic

Enhanced Stability

Improved Receptor Binding

Novel Therapeutic Candidate

Click to download full resolution via product page

Caption: Application of (Boc-cyclobutyl-glycine) in drug design.

Solid-Phase Peptide Synthesis (SPPS)
(Boc-cyclobutyl-glycine) is fully compatible with standard Boc-based solid-phase peptide

synthesis (SPPS) protocols. The general workflow involves the sequential coupling of Boc-

protected amino acids to a growing peptide chain anchored to a solid support.

General Boc-SPPS Cycle:

Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound

peptide using an acid such as trifluoroacetic acid (TFA).[4]

Neutralization: Neutralization of the resulting trifluoroacetate salt with a base, typically

diisopropylethylamine (DIEA).

Coupling: Activation of the carboxyl group of the incoming Boc-amino acid (in this case, Boc-

cyclobutyl-glycine) with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with

the free N-terminal amine on the resin.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structural

integrity of (Boc-cyclobutyl-glycine).[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutyl

protons, the α-proton, and a prominent singlet for the nine equivalent protons of the Boc

group, typically around 1.4 ppm.[1]

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including

the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and

methyl carbons of the Boc group, and the carbons of the cyclobutyl ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

1.40-1.50 (s, 9H): (CH₃)₃C- of Boc group

1.80-2.40 (m, 6H): Cyclobutyl -CH₂- protons

2.90-3.10 (m, 1H): Cyclobutyl -CH- proton

4.20-4.40 (d, 1H): α-CH proton

5.00-5.20 (br d, 1H): -NH proton

10.0-12.0 (br s, 1H): -COOH proton

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of (Boc-cyclobutyl-glycine).

Exemplary HPLC Method:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

Solvent A: 0.1% TFA in Water

Solvent B: 0.1% TFA in Acetonitrile
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Gradient: 10% to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Expected Retention Time: Approximately 10-15 minutes, depending on the specific gradient

and column.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray

ionization (ESI) is a suitable technique.

Expected [M-H]⁻ ion: 228.12 m/z

Expected [M+Na]⁺ ion: 252.12 m/z

Conclusion
(Boc-cyclobutyl-glycine) represents a valuable and versatile building block for the synthesis of

novel peptides and peptidomimetics. Its unique cyclobutyl moiety provides a powerful tool for

introducing conformational constraints, enhancing metabolic stability, and modulating biological

activity. This guide has provided a comprehensive overview of its properties, a plausible

synthetic route, its applications in peptide chemistry, and robust analytical methods for its

characterization. As the demand for more sophisticated peptide-based therapeutics continues

to grow, the strategic incorporation of unnatural amino acids like (Boc-cyclobutyl-glycine) will

undoubtedly play a pivotal role in the future of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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